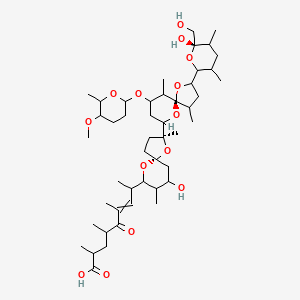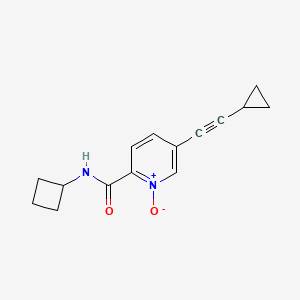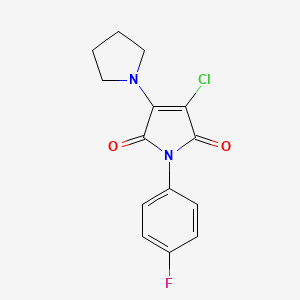
Nanchangmycin (free acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is known for its ability to inhibit gram-positive bacteria and act as a growth promoter for ruminants. Nanchangmycin has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of liver fibrosis and as a broad-spectrum antiviral agent .
准备方法
Synthetic Routes and Reaction Conditions: Nanchangmycin is primarily produced through fermentation processes involving Streptomyces nanchangensis. The bacterium is cultured in specific media under controlled conditions to optimize the yield of nanchangmycin. The biosynthesis of nanchangmycin involves a complex pathway regulated by multiple genes within the nanchangmycin gene cluster .
Industrial Production Methods: Industrial production of nanchangmycin involves large-scale fermentation processes. The bacterium Streptomyces nanchangensis is grown in bioreactors with optimized nutrient media. The fermentation process is monitored and controlled to ensure maximum yield. Post-fermentation, nanchangmycin is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions: Nanchangmycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize nanchangmycin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nanchangmycin.
Substitution: Various nucleophiles can be used to substitute functional groups in nanchangmycin under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nanchangmycin can lead to the formation of oxidized derivatives with altered biological activity .
科学研究应用
Nanchangmycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyether antibiotics and their biosynthesis.
Biology: Nanchangmycin is employed in studies involving bacterial inhibition and as a tool to understand bacterial resistance mechanisms.
Medicine: It has shown potential as an antifibrotic agent in the treatment of liver fibrosis by regulating intracellular calcium levels and kinase activity.
Industry: Nanchangmycin is used as a growth promoter in the agricultural industry, particularly for ruminants.
作用机制
Nanchangmycin exerts its effects by increasing cytosolic calcium levels and reducing the phosphorylated protein levels of several kinases, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. This leads to the inactivation of hepatic stellate cell myofibroblasts, reducing collagen expression and deposition in the extracellular matrix. The compound also induces lipid re-accumulation in these cells, further contributing to its antifibrotic effects .
相似化合物的比较
Nanchangmycin is similar to other polyether antibiotics such as monensin and salinomycin. it has unique properties that distinguish it from these compounds:
属性
分子式 |
C47H78O14 |
|---|---|
分子量 |
867.1 g/mol |
IUPAC 名称 |
8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |
InChI 键 |
FELYAZAWTURXNF-XPRCOFFQSA-N |
手性 SMILES |
CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
规范 SMILES |
CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B10768576.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B10768584.png)
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5R,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768594.png)
![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B10768605.png)
![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B10768609.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(6-methoxy-1H-1,3-benzodiazol-1-yl)thiophene-2-carboxamide](/img/structure/B10768613.png)

![(2S)-2-amino-2-[4-(2H-tetrazol-5-yl)phenyl]propanoic acid](/img/structure/B10768629.png)

![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)
![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B10768661.png)
![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
